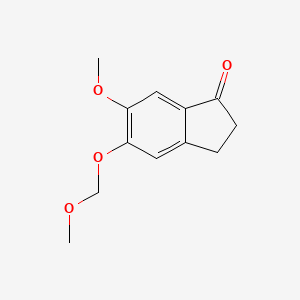

6-Methoxy-5-(methoxymethoxy)-2,3-dihydro-1H-inden-1-one

Description

Properties

IUPAC Name |

6-methoxy-5-(methoxymethoxy)-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-14-7-16-12-5-8-3-4-10(13)9(8)6-11(12)15-2/h5-6H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJFMVDCPCJCST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=C2C(=C1)CCC2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747642 | |

| Record name | 6-Methoxy-5-(methoxymethoxy)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346604-60-1 | |

| Record name | 6-Methoxy-5-(methoxymethoxy)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6-Methoxy-5-(methoxymethoxy)-2,3-dihydro-1H-inden-1-one, also known by its CAS number 1346604-60-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and implications for therapeutic applications, particularly in cancer treatment.

The molecular formula of this compound is with a molecular weight of 222.24 g/mol. It is soluble in organic solvents such as acetone and dichloromethane and is typically stored in a refrigerator to maintain stability .

Synthesis

The synthesis of this compound can be achieved through various organic reactions involving methoxy-substituted indenes. The presence of methoxy groups is crucial as they influence the compound's biological activity. For instance, the positioning of methoxy groups can significantly alter the mechanism of action against cancer cells .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activities. Specifically, studies have demonstrated that methoxy-substituted indenes can induce cell death through mechanisms such as:

- Methuosis : A form of non-apoptotic cell death characterized by the formation of large vacuoles within cells.

- Microtubule Disruption : This mechanism leads to mitotic arrest and subsequent cell death.

For example, analogs with a methoxy group at the 5-position have been shown to induce methuosis effectively, while those with a methoxy group at the 6-position primarily disrupt microtubules .

Case Studies

Several studies have investigated the effects of this class of compounds on glioblastoma cells. One study reported that specific derivatives could kill resistant glioblastoma cells at concentrations as low as 2–3 μM . The findings suggest that structural modifications can enhance or change the biological activity significantly.

Comparative Analysis

The following table summarizes key findings from various studies on related compounds:

| Compound Name | Mechanism of Action | Effective Concentration (μM) | Cell Line Tested |

|---|---|---|---|

| Compound 1a | Induces methuosis | 2–3 | U251 (glioblastoma) |

| Compound 9b | Microtubule disruption | >500 | U251 (glioblastoma) |

| Compound 9d | No significant activity | N/A | U251 (glioblastoma) |

Scientific Research Applications

Basic Information

- IUPAC Name : 6-Methoxy-5-(methoxymethoxy)-2,3-dihydro-1H-inden-1-one

- Molecular Formula : C12H14O4

- Molecular Weight : 222.24 g/mol

- Solubility : Soluble in acetone, dichloromethane, and methanol

- Storage Conditions : Recommended to be stored in a refrigerator

Structure

The compound features an indene core structure with methoxy and methoxymethoxy substituents, which contribute to its reactivity and potential biological activity.

Organic Synthesis

This compound is primarily utilized in organic synthesis as an intermediate for the development of various chemical entities. Its unique structure allows it to participate in numerous chemical reactions, making it a valuable building block in synthetic chemistry.

Case Study: Synthesis of Chalcone Derivatives

Research has demonstrated the effectiveness of this compound in synthesizing chalcone derivatives, which are known for their diverse biological activities. The reaction conditions and yields achieved using this compound have been documented, showcasing its utility as a precursor in complex organic syntheses .

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features allow for modifications that can enhance biological activity against various diseases.

Case Study: Antimycobacterial Activity

A study highlighted the potential of synthetic curcumin analogs and chalcone derivatives against Mycobacterium tuberculosis. The incorporation of this compound into these analogs demonstrated improved efficacy profiles compared to traditional compounds .

Biochemical Research

This compound is also being explored for its biochemical properties and interactions with biological systems. It serves as a biochemical tool for proteomics research, aiding in the understanding of protein functions and interactions.

Case Study: Proteomics Applications

In proteomics studies, this compound has been used to probe protein interactions and modifications. Its ability to selectively bind to certain proteins makes it a candidate for further exploration in biochemical assays .

Data Tables

| Application Area | Specific Use Cases |

|---|---|

| Organic Synthesis | Intermediate for chalcone derivatives |

| Medicinal Chemistry | Development of therapeutic agents |

| Biochemical Research | Proteomics research tool |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of indenone derivatives are highly dependent on substituent patterns. Below is a comparison of key analogs:

Table 1: Structural and Functional Comparison of Indenone Derivatives

Key Observations:

Substituent Effects on Bioactivity: Hydroxy groups (e.g., 6-hydroxy-5-methoxy analog) enhance antioxidant activity by scavenging reactive oxygen species (ROS) . Chloro and nitro substituents (e.g., 5-chloro-6-methoxy and 5-methoxy-6-nitro analogs) are often used as synthetic intermediates rather than therapeutic agents .

Synthetic Routes :

- The target compound’s synthesis likely parallels methods used for analogs:

- Claisen-Schmidt condensation (e.g., 5-chloro-6-methoxy derivatives synthesized via ketone-aldehyde condensation) .

- Bromination/elimination (e.g., 7-methoxy-2,3-dihydro-1H-inden-1-one brominated to generate reactive intermediates) .

Pharmacological and Functional Comparisons

Anti-Inflammatory Activity:

- (E)-6-Hydroxy-2-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one (7x) : Exhibits potent anti-inflammatory effects in macrophages by suppressing pro-inflammatory cytokines (IC₅₀ ~5 µM) .

- 6-Methoxy-5-(methoxymethoxy) analog : The methoxymethoxy group may reduce ROS-scavenging capacity compared to hydroxy-substituted analogs but could enhance stability in vivo.

Kinase Inhibition:

- Indeno[1,2-c]pyrazoles: Derived from 5-chloro-6-methoxy-2,3-dihydro-1H-inden-1-one, these compounds inhibit EGFR tyrosine kinase (IC₅₀ values: 0.2–1.8 µM), highlighting the scaffold’s versatility in drug design .

Antioxidant Properties:

- 6-Hydroxy-5-methoxy analog : Demonstrates the strongest ROS inhibition among hydroxy chalcones (Table 5 in ), suggesting that electron-donating groups enhance antioxidant activity.

Preparation Methods

Substrate Design and Reaction Optimization

Key to this approach is the design of linear precursors capable of forming six-membered transition states during cyclization. Substrates with electron-donating groups (e.g., methoxy) at meta positions relative to the acylating agent exhibited enhanced reactivity due to stabilized carbocation intermediates. For instance, a dichloro derivative of 5-(methoxymethoxy)indan-1-one precursor underwent cyclization at 0°C in dichloromethane, though yields varied depending on steric and electronic effects.

Limitations and Side Reactions

Competing dehydrochlorination reactions were observed in substrates lacking stabilizing substituents, leading to cinnamic acid derivatives as byproducts. For example, unsubstituted precursors yielded only 15% of the desired indanone, with the majority forming 7 via elimination. These findings underscore the importance of substituent engineering in pre-cyclization intermediates.

Acid-Catalyzed Cyclization Using Trifluoromethanesulfonic Acid

A high-yielding alternative involves trifluoromethanesulfonic acid (TfOH)-mediated cyclization. In a procedure detailed by Liu et al., a solution of 2,3-dihydroxy-6-methoxyindan-1-one precursor in TfOH was stirred at 0°C for 30 minutes, followed by warming to room temperature. This method achieved a 95% yield of 5-hydroxy-6-methoxyindan-1-one, demonstrating exceptional efficiency for electron-rich systems.

Mechanistic Insights

The strong Brønsted acidity of TfOH facilitates protonation of carbonyl oxygen, promoting electrophilic aromatic substitution. For 5-(methoxymethoxy) derivatives, the methoxymethoxy group acts as an ortho/para-directing group, guiding cyclization to the desired position. Kinetic studies revealed complete conversion within 2 hours, with no observable degradation under controlled conditions.

Scalability and Practical Considerations

This method is scalable to multigram quantities, as evidenced by the synthesis of 3.0 g batches. Post-reaction workup involves quenching into ice water, followed by filtration and drying. The absence of chromatographic purification in initial steps reduces operational complexity, though final products may require silica gel chromatography for pharmaceutical-grade purity.

Alkylation and Methoxymethyl Protection Techniques

Introducing methoxy and methoxymethoxy groups necessitates precise alkylation and protection strategies. A two-step protocol adapted from RSC methodologies involves:

-

Methylation of Hydroxyl Groups : Treatment of 5,6-dihydroxyindan-1-one with methyl iodide (MeI) in dimethyl sulfoxide (DMSO) and potassium hydroxide (KOH) at room temperature selectively methylates the 6-hydroxyl group.

-

Methoxymethyl Protection : Subsequent reaction of the 5-hydroxyl group with chloromethyl methyl ether (MOMCl) in the presence of sodium hydride (NaH) introduces the methoxymethoxy moiety.

Regioselectivity and Reaction Conditions

Methylation at the 6-position proceeds preferentially due to reduced steric hindrance compared to the 5-position. Optimal conditions (4.0 equiv MeI, 12-hour reaction time) afforded >90% conversion, while exceeding 4.2 equiv led to over-alkylation byproducts.

Stability of Methoxymethyl Ethers

The methoxymethoxy group demonstrated stability under acidic cyclization conditions but required protection during subsequent Friedel-Crafts steps. Deprotection studies using ceric ammonium nitrate (CAN) in aqueous acetonitrile restored the hydroxyl group without indanone ring degradation.

Purification and Analytical Characterization

Final purification typically employs flash silica gel chromatography with ethyl acetate/n-hexane gradients (e.g., 0–15% ethyl acetate). The target compound exhibits the following properties:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-methoxy-5-(methoxymethoxy)-2,3-dihydro-1H-inden-1-one, and how can regioselectivity be controlled during methoxymethoxy group installation?

- Methodology : The synthesis often begins with a functionalized indanone core. Methoxymethoxy groups can be introduced via nucleophilic substitution or Mitsunobu reactions. For regioselectivity, protect/deprotect strategies (e.g., using tert-butyldimethylsilyl groups) or directing groups (e.g., iodine at the 4-position ) can guide substitution. Sodium methoxide or other bases in methanol are common for methoxylation .

- Optimization : Monitor reaction progress with TLC or HPLC. Use low-temperature conditions (-20°C to 0°C) to minimize side reactions.

Q. How can the purity and stereochemical integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- HPLC : Use a C18 column with a methanol/water gradient (e.g., 60:40 to 90:10 over 20 min) to assess purity (>98%).

- NMR : Confirm substitution patterns via - and -NMR. For example, the methoxymethoxy group shows distinct peaks at δ 3.3–3.5 ppm (OCHO) and δ 3.8–4.0 ppm (OCH) .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H].

Q. What are the key challenges in crystallizing this compound for X-ray diffraction studies?

- Crystallization Tips : Use slow evaporation in ethyl acetate/hexane mixtures. If crystallization fails, try vapor diffusion with dichloromethane and pentane.

- Software Tools : Refine structures using SHELXL (for small molecules) and visualize with ORTEP-3 for accurate thermal ellipsoid modeling .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the methoxymethoxy group under acidic or basic conditions?

- Approach : Perform DFT calculations (e.g., B3LYP/6-31G*) to model hydrolysis pathways. The methoxymethoxy group is susceptible to acid-catalyzed cleavage (e.g., HCl in dioxane), forming a diol intermediate.

- Validation : Compare computed activation energies with experimental kinetic data (e.g., half-life at pH 2–7) .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., IC variability in enzyme inhibition assays)?

- Troubleshooting :

- Assay Conditions : Ensure consistent buffer pH (e.g., Tris-HCl vs. phosphate) and temperature (25°C vs. 37°C).

- Solubility : Use DMSO stock solutions ≤0.1% (v/v) to avoid solvent interference.

- Control Compounds : Include reference inhibitors (e.g., donepezil for acetylcholinesterase) to calibrate assay sensitivity .

Q. How does the methoxymethoxy substituent influence electronic properties compared to other oxygen-containing groups (e.g., methoxy or hydroxyl)?

- Experimental Analysis :

- Cyclic Voltammetry : Compare oxidation potentials in acetonitrile. Methoxymethoxy groups are electron-donating, shifting oxidation peaks negatively by ~50 mV vs. methoxy.

- UV-Vis Spectroscopy : Observe λ shifts in polar solvents (e.g., from 270 nm in hexane to 285 nm in methanol) .

Q. What are the best practices for analyzing metabolic stability in liver microsome assays?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.